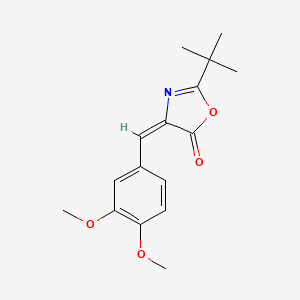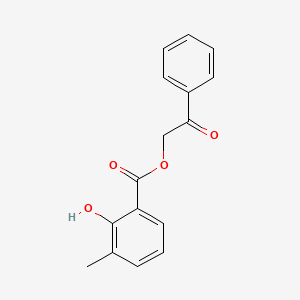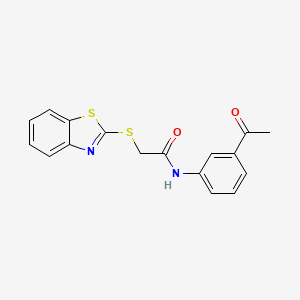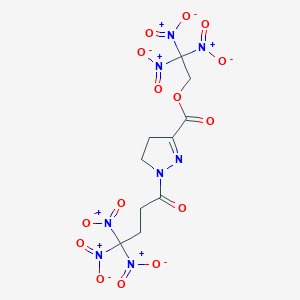![molecular formula C49H28N4O4 B14949546 2-{4-[5-(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl}-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14949546.png)
2-{4-[5-(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl}-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[4-(1,3-DIOXO-4-PHENYL-1,3-DIHYDRO-2H-BENZO[F]ISOINDOL-2-YL)PHENYL]-1H-1,3-BENZIMIDAZOL-5-YL}-4-PHENYL-1H-BENZO[F]ISOINDOLE-1,3(2H)-DIONE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Méthodes De Préparation
The synthesis of 2-{2-[4-(1,3-DIOXO-4-PHENYL-1,3-DIHYDRO-2H-BENZO[F]ISOINDOL-2-YL)PHENYL]-1H-1,3-BENZIMIDAZOL-5-YL}-4-PHENYL-1H-BENZO[F]ISOINDOLE-1,3(2H)-DIONE involves multiple steps, including the formation of intermediate compounds and the use of various reagents and catalysts. The synthetic routes typically involve:
Formation of Intermediate Compounds: This step involves the synthesis of intermediate compounds that will be used in the final reaction to form the target compound.
Reaction Conditions: The reactions are carried out under specific conditions, such as controlled temperature, pressure, and pH, to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods and optimizing the reaction conditions for large-scale production.
Analyse Des Réactions Chimiques
2-{2-[4-(1,3-DIOXO-4-PHENYL-1,3-DIHYDRO-2H-BENZO[F]ISOINDOL-2-YL)PHENYL]-1H-1,3-BENZIMIDAZOL-5-YL}-4-PHENYL-1H-BENZO[F]ISOINDOLE-1,3(2H)-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to the formation of reduced products.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-{2-[4-(1,3-DIOXO-4-PHENYL-1,3-DIHYDRO-2H-BENZO[F]ISOINDOL-2-YL)PHENYL]-1H-1,3-BENZIMIDAZOL-5-YL}-4-PHENYL-1H-BENZO[F]ISOINDOLE-1,3(2H)-DIONE has a wide range of scientific research applications, including:
Chemistry: This compound is used in various chemical reactions and studies to understand its reactivity and properties.
Biology: It is used in biological studies to investigate its effects on biological systems and its potential as a therapeutic agent.
Medicine: The compound is studied for its potential medicinal properties, including its use as a drug candidate for various diseases.
Industry: It has applications in the industrial sector, including its use in the synthesis of other compounds and materials.
Mécanisme D'action
The mechanism of action of 2-{2-[4-(1,3-DIOXO-4-PHENYL-1,3-DIHYDRO-2H-BENZO[F]ISOINDOL-2-YL)PHENYL]-1H-1,3-BENZIMIDAZOL-5-YL}-4-PHENYL-1H-BENZO[F]ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical effects.
Comparaison Avec Des Composés Similaires
2-{2-[4-(1,3-DIOXO-4-PHENYL-1,3-DIHYDRO-2H-BENZO[F]ISOINDOL-2-YL)PHENYL]-1H-1,3-BENZIMIDAZOL-5-YL}-4-PHENYL-1H-BENZO[F]ISOINDOLE-1,3(2H)-DIONE can be compared with other similar compounds, such as:
1,2,4-Benzothiadiazine-1,1-dioxide: This compound has a similar structure and is known for its various pharmacological activities.
2H-Benzo[e]-[1,2,4]thiadiazine 1,1-Dioxide Derivatives: These derivatives are studied for their potential as PI3Kδ inhibitors.
1,3-Dioxo-1,3-Dihydro-Isoindol-2-Yl Compounds: These compounds have similar functional groups and are used in various chemical and biological studies.
Propriétés
Formule moléculaire |
C49H28N4O4 |
|---|---|
Poids moléculaire |
736.8 g/mol |
Nom IUPAC |
2-[4-[5-(1,3-dioxo-4-phenylbenzo[f]isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl]-4-phenylbenzo[f]isoindole-1,3-dione |
InChI |
InChI=1S/C49H28N4O4/c54-46-37-25-31-15-7-9-17-35(31)41(28-11-3-1-4-12-28)43(37)48(56)52(46)33-21-19-30(20-22-33)45-50-39-24-23-34(27-40(39)51-45)53-47(55)38-26-32-16-8-10-18-36(32)42(44(38)49(53)57)29-13-5-2-6-14-29/h1-27H,(H,50,51) |
Clé InChI |
QPYAKTGBYPXTNC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C(=CC4=CC=CC=C42)C(=O)N(C3=O)C5=CC=C(C=C5)C6=NC7=C(N6)C=CC(=C7)N8C(=O)C9=CC1=CC=CC=C1C(=C9C8=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z)-N-(3-ethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B14949468.png)

![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-9H-carbazol-9-amine](/img/structure/B14949473.png)

![N-(2-{2-[(Z)-1-(2,4-Dihydroxy-6-methylphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide](/img/structure/B14949478.png)
![N'~1~,N'~6~-bis[(2Z)-3,4-bis(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]hexanedihydrazide](/img/structure/B14949485.png)
-lambda~5~-phosphane](/img/structure/B14949493.png)
![N-[(1Z)-3-[(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B14949494.png)

![N'-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B14949511.png)
![(2E)-2-cyano-N-(3,4-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B14949515.png)
![(2E)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14949521.png)

